1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione
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Overview
Description
1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione is a complex organic compound featuring a pyridine ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-(pyridin-3-yl)acetic acid with azetidin-3-amine, followed by cyclization to form the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione moiety and exhibit similar chemical reactivity.
Azetidine derivatives: Compounds with the azetidine ring structure, which may have comparable biological activities.
Pyridine derivatives: Molecules containing the pyridine ring, known for their diverse pharmacological properties.
Uniqueness: 1-{1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}pyrrolidine-2,5-dione is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12-3-4-13(19)17(12)11-8-16(9-11)14(20)6-10-2-1-5-15-7-10/h1-2,5,7,11H,3-4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGHRVTUGFYFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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